

A Comparative Analysis of Cytotoxicity: VPC-18005 vs. YK-4-279

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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163

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In the landscape of targeted cancer therapeutics, small molecule inhibitors that disrupt oncogenic transcription factors have emerged as a promising strategy. This guide provides a detailed comparison of the cytotoxic profiles of two such inhibitors, **VPC-18005** and YK-4-279, which both target members of the ETS (E26 transformation-specific) family of transcription factors, albeit through different mechanisms. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the differential effects of these compounds on cell viability.

Executive Summary

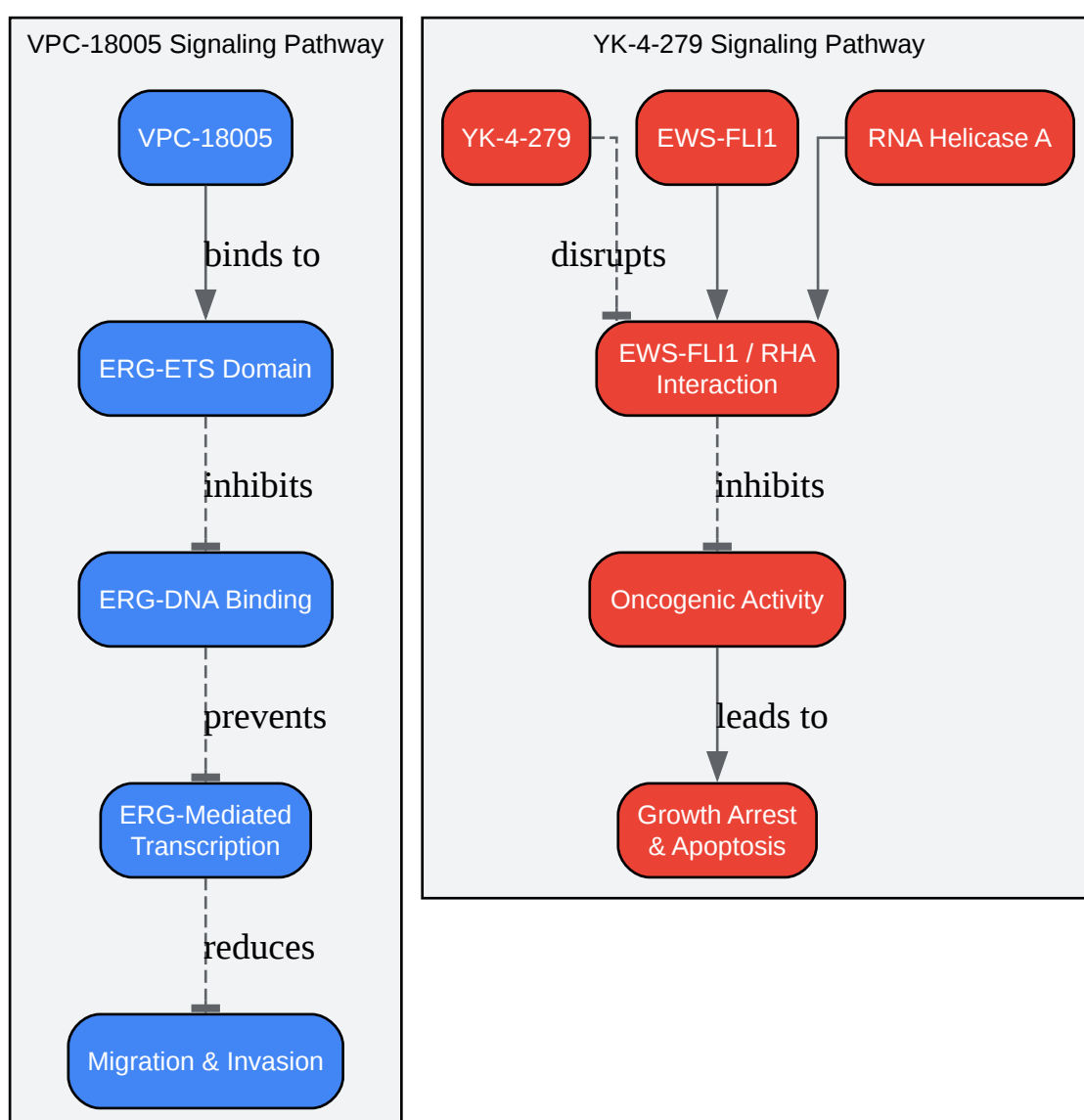
VPC-18005 is an antagonist of the ETS-related gene (ERG) that directly interacts with the ERG-ETS domain, thereby disrupting its ability to bind DNA.^{[1][2][3][4]} In contrast, YK-4-279 is an inhibitor of the EWS-FLI1 fusion protein, functioning by blocking the interaction between EWS-FLI1 and RNA helicase A.^{[5][6][7]} While both compounds show efficacy in inhibiting the oncogenic activity of their respective ETS targets, their cytotoxic profiles are markedly different. Experimental data indicates that **VPC-18005** exhibits minimal to no cytotoxicity in prostate cancer cell lines at effective concentrations, whereas YK-4-279 demonstrates significant cytotoxic effects.

Mechanism of Action

VPC-18005 is designed to specifically target the DNA-binding ETS domain of ERG.^{[2][4]} By binding to this domain, it sterically hinders the interaction between ERG and its target DNA sequences, leading to a downstream inhibition of ERG-mediated gene transcription.^{[1][2][3]}

This targeted approach is aimed at mitigating the oncogenic functions of ERG, such as promoting cell migration and invasion, without inducing widespread cell death.[1][2]

YK-4-279 functions by disrupting a critical protein-protein interaction. It inhibits the binding of the EWS-FLI1 fusion protein to RNA helicase A, a key interaction for the oncogenic activity of EWS-FLI1 in Ewing's Sarcoma.[5][6][7] This compound has also been shown to inhibit the activity of other ETS family members like ERG and ETV1.[5][6][7][8] The disruption of these interactions leads to growth arrest and apoptosis in susceptible cancer cells.[5][6]



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Caption: Mechanisms of action for **VPC-18005** and YK-4-279.

Cytotoxicity Data Comparison

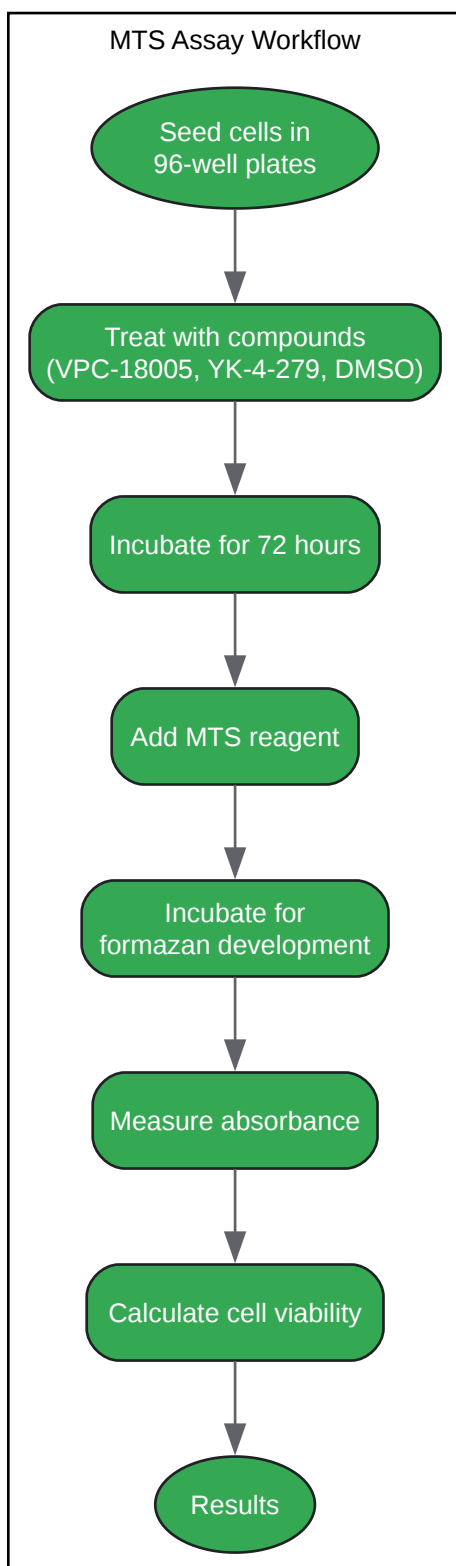
The following table summarizes the key quantitative data on the cytotoxicity of **VPC-18005** and YK-4-279 in various cancer cell lines.

| Compound | Cell Line | Assay | IC50 / Effect | Reference |
|------------------------|----------------|---|---|-----------|
| VPC-18005 | PNT1B-ERG | MTS | No decrease in viability (0.2–25 μ M) | [2][9] |
| VCaP | MTS | No decrease in viability (0.2–25 μ M) | [2][9] | |
| PC3 | MTS | No decrease in viability (0.2–25 μ M) | [2][9] | |
| YK-4-279 | VCaP | MTS | IC50 \approx 10 μ M | [2][9] |
| PC3 | MTS | IC50 > 100 μ M | [2][9] | |
| PNT1B-ERG | Cell Viability | Inhibition at doses \geq 5 μ M | [2] | |
| LNCaP | Cell Viability | IC50 = 2.75 μ M (72h) | [8][10] | |
| Neuroblastoma (Panel) | Cell Viability | IC50 range: 0.4 to 2 μ M | [11] | |
| Neuroblastoma (LA-N-6) | Cell Viability | IC50 = 0.653 μ M | [12][13] | |
| Neuroblastoma (IMR-32) | Cell Viability | IC50 = 0.218 μ M | [12][13] | |
| Neuroblastoma (NB-19) | Cell Viability | IC50 = 2.796 μ M | [12][13] | |

Experimental Protocols

Cell Viability (MTS) Assay

- Objective: To assess the impact of **VPC-18005** and YK-4-279 on the viability of prostate cancer cells.
- Cell Lines: PNT1B-ERG (ERG-overexpressing), VCaP (ERG fusion-positive), and PC3 (ERG-negative).
- Methodology:
 - Cells were seeded in 96-well plates and allowed to adhere.
 - The following day, cells were treated with increasing concentrations of **VPC-18005** (0.2–25 μ M), YK-4-279, or a DMSO control.
 - After 72 hours of incubation, MTS reagent was added to each well.
 - The plates were incubated for a specified period to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
 - The absorbance was measured at a specific wavelength using a microplate reader.
 - Cell viability was calculated as a percentage relative to the DMSO-treated control cells.^[2]



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Caption: Workflow for the MTS cell viability assay.

Cell Cycle Analysis

- Objective: To determine the effect of the compounds on cell cycle distribution.
- Methodology:
 - Cells were treated with **VPC-18005** or YK-4-279 at specified concentrations (e.g., 5 and 10 μ M for YK-4-279).
 - Following treatment, cells were harvested, washed, and fixed.
 - Fixed cells were then stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
 - The DNA content of the cells was analyzed by flow cytometry.
 - The distribution of cells in different phases of the cell cycle (sub-G0, G0/G1, S, and G2/M) was quantified. A study noted that YK-4-279 treatment substantially increased the sub-G0 population, indicative of apoptosis, while **VPC-18005** did not impact the cell cycle distribution.[2]

Conclusion

The comparative analysis of **VPC-18005** and YK-4-279 reveals a critical distinction in their cytotoxic profiles. **VPC-18005** acts as a non-toxic inhibitor of ERG-mediated cellular processes such as migration and invasion, making it a promising candidate for anti-metastatic therapies where preserving cell viability is advantageous.[2] In contrast, YK-4-279 exhibits potent cytotoxic effects across a range of cancer cell lines, including those of prostate and neuroblastoma origin, suggesting its potential as a direct anti-proliferative and apoptosis-inducing agent.[2][11][12][13] This fundamental difference in their cellular impact should be a key consideration for researchers selecting an ETS inhibitor for specific therapeutic applications.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VPC-18005 | ERG antagonist | Probechem Biochemicals [probechem.com]
- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 9. oncotarget.com [oncotarget.com]
- 10. YK-4-279 Inhibits ERG and ETV1 Mediated Prostate Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
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